5-(pyrimidin-2-yl)-1H-pyrazol-3-amine
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Overview
Description
5-(pyrimidin-2-yl)-1H-pyrazol-3-amine is a heterocyclic compound that contains both a pyrimidine and a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of both pyrimidine and pyrazole moieties in a single molecule allows for diverse biological interactions, making it a valuable scaffold for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(pyrimidin-2-yl)-1H-pyrazol-3-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with hydrazine derivatives. The reaction is usually carried out in the presence of a catalyst such as magnesium oxide nanoparticles, which can enhance the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors and advanced catalytic systems can improve efficiency and scalability. The reaction conditions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(pyrimidin-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or pyrazole rings, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine or pyrazole rings.
Scientific Research Applications
5-(pyrimidin-2-yl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(pyrimidin-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to affect gene expression. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-2-yl)pyrimidine: Another heterocyclic compound with similar structural features.
3-bromoimidazo[1,2-a]pyridine: Contains a pyrazole ring and exhibits similar biological activities.
Uniqueness
5-(pyrimidin-2-yl)-1H-pyrazol-3-amine is unique due to the combination of pyrimidine and pyrazole rings in a single molecule. This dual functionality allows for diverse interactions with biological targets, making it a versatile scaffold for drug discovery. Its unique structure also provides opportunities for the development of novel therapeutic agents with improved efficacy and selectivity.
Properties
Molecular Formula |
C7H7N5 |
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Molecular Weight |
161.16 g/mol |
IUPAC Name |
5-pyrimidin-2-yl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C7H7N5/c8-6-4-5(11-12-6)7-9-2-1-3-10-7/h1-4H,(H3,8,11,12) |
InChI Key |
IOTJRFVNPGWSDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)C2=CC(=NN2)N |
Origin of Product |
United States |
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